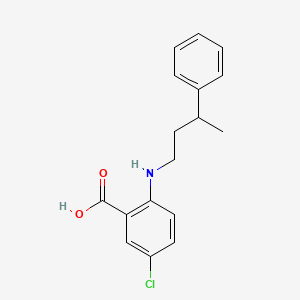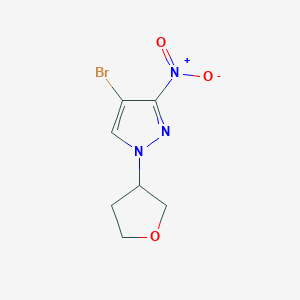
5-Chloro-2-(3-phenylbutylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(3-phenylbutylamino)benzoic acid, also known as Bumetanide, is a loop diuretic drug that is commonly used in the treatment of edema associated with heart, liver, and kidney diseases. Bumetanide is a potent diuretic that works by inhibiting the Na+-K+-2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney, leading to increased urine output and decreased fluid retention. In addition to its clinical use, Bumetanide has also been extensively studied in scientific research applications due to its unique pharmacological properties.
作用机制
5-Chloro-2-(3-phenylbutylamino)benzoic acid works by inhibiting the Na+-K+-2Cl- co-transporter in the ascending limb of the loop of Henle in the kidney. This leads to increased urine output and decreased fluid retention. 5-Chloro-2-(3-phenylbutylamino)benzoic acid also has other pharmacological effects, including the modulation of other ion channels and transporters.
Biochemical and physiological effects:
5-Chloro-2-(3-phenylbutylamino)benzoic acid has a number of biochemical and physiological effects, including the inhibition of the Na+-K+-2Cl- co-transporter in the kidney, leading to increased urine output and decreased fluid retention. 5-Chloro-2-(3-phenylbutylamino)benzoic acid also modulates the activity of other ion channels and transporters, including the Na+/H+ exchanger, the Na+/Ca2+ exchanger, and the Cl- channels.
实验室实验的优点和局限性
5-Chloro-2-(3-phenylbutylamino)benzoic acid has a number of advantages and limitations for lab experiments. One of the key advantages is its potent diuretic activity, which can be used to study the effects of fluid retention on various physiological processes. However, 5-Chloro-2-(3-phenylbutylamino)benzoic acid also has a number of limitations, including its potential for off-target effects and its narrow therapeutic index.
未来方向
There are a number of future directions for research on 5-Chloro-2-(3-phenylbutylamino)benzoic acid. One area of interest is the investigation of 5-Chloro-2-(3-phenylbutylamino)benzoic acid's effects on ion transport in other tissues, such as the brain and heart. Another area of interest is the development of novel 5-Chloro-2-(3-phenylbutylamino)benzoic acid derivatives with improved pharmacological properties. Finally, there is also interest in the use of 5-Chloro-2-(3-phenylbutylamino)benzoic acid as a therapeutic agent for a range of conditions, including autism spectrum disorder and epilepsy.
合成方法
5-Chloro-2-(3-phenylbutylamino)benzoic acid can be synthesized using various methods, including the reaction of 5-chloroanthranilic acid with 3-phenylbutylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and a catalyst such as N-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with acetic anhydride and trifluoroacetic acid to yield 5-Chloro-2-(3-phenylbutylamino)benzoic acid.
科学研究应用
5-Chloro-2-(3-phenylbutylamino)benzoic acid has been extensively studied in scientific research due to its unique pharmacological properties. One of the key areas of research has been the investigation of 5-Chloro-2-(3-phenylbutylamino)benzoic acid's mechanism of action and its effects on ion transport in various tissues. Studies have shown that 5-Chloro-2-(3-phenylbutylamino)benzoic acid can also modulate the activity of other ion channels and transporters, including the Na+/H+ exchanger, the Na+/Ca2+ exchanger, and the Cl- channels.
属性
IUPAC Name |
5-chloro-2-(3-phenylbutylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12(13-5-3-2-4-6-13)9-10-19-16-8-7-14(18)11-15(16)17(20)21/h2-8,11-12,19H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKQKRIKUWMTNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC1=C(C=C(C=C1)Cl)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[[2-(Cyclohexen-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B7570446.png)


![2-[[[2-(Cyclohexen-1-yl)acetyl]amino]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570471.png)
![4-Methyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7570479.png)



![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)